molecular formula C22H29N3O3 B2489536 1-(4-Ethoxyphenyl)-3-(3-(2-phenylmorpholino)propyl)urea CAS No. 1209663-33-1

1-(4-Ethoxyphenyl)-3-(3-(2-phenylmorpholino)propyl)urea

Cat. No. B2489536
CAS RN: 1209663-33-1
M. Wt: 383.492
InChI Key: UBHUWXXFFSUINO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ureas often involves innovative methods to achieve desired structures efficiently and with high yield. A notable method involves the Lossen rearrangement, where carboxylic acids are converted to ureas through intermediates like hydroxamic acids. This process has been refined to occur without racemization under mild conditions, proving environmentally friendly and cost-effective (Thalluri et al., 2014).

Molecular Structure Analysis

The structural characterization of similar urea compounds has been performed using various techniques, including NMR, ESI-MS, and single-crystal X-ray diffraction. These methods provide detailed insights into the molecular geometry, confirming the positions of different functional groups and their impact on the compound's overall structure (Hu et al., 2018).

Chemical Reactions and Properties

Urea derivatives participate in numerous chemical reactions, showcasing a range of reactivities depending on their structural makeup. Directed lithiation, for instance, allows for the functionalization of urea compounds at specific sites, facilitating the synthesis of complex molecules with high precision (Smith et al., 2013).

Physical Properties Analysis

The study of physical properties, such as crystal growth and non-linear optical (NLO) behavior, is crucial for understanding the potential applications of urea compounds. Techniques like slow evaporation and powder X-ray diffraction have been employed to elucidate these properties, revealing, for example, the crystalline structure and refractive indices of synthesized compounds (Crasta et al., 2004).

Chemical Properties Analysis

DFT studies and experimental analyses are essential for exploring the chemical properties of urea derivatives. These studies include investigating the compound's optimized geometry, vibrational frequencies, and molecular electrostatic potentials. Such analyses provide a deeper understanding of the compound's reactivity and stability (Deng et al., 2022).

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-2-27-20-11-9-19(10-12-20)24-22(26)23-13-6-14-25-15-16-28-21(17-25)18-7-4-3-5-8-18/h3-5,7-12,21H,2,6,13-17H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHUWXXFFSUINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-(3-(2-phenylmorpholino)propyl)urea

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